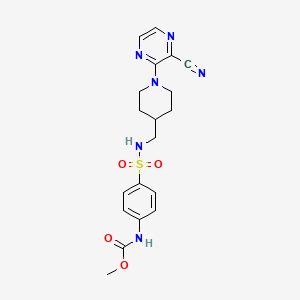

methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a carbamate group, a sulfamoyl group, and a cyanopyrazinyl group. It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The cyanopyrazinyl group would add additional ring structures to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbamate group could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Imaging of Microglia and Neuroinflammation

- Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, which is specific for the microglia marker CSF1R. This compound is significant for noninvasively imaging reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders, including Alzheimer's and Parkinson's disease.

Synthesis of Carbamate Derivatives

- Velikorodov & Imasheva (2008) explored the condensation of methyl (3-hydroxyphenyl)carbamate to form various methyl carbamates, demonstrating the chemical versatility and potential applications in synthesizing diverse compounds.

Metabolism and Anticancer Activity

- Jiang et al. (2007) studied TM208, a compound with structural similarities, for its metabolism and potent anticancer activity in rats, highlighting the therapeutic potential of such compounds.

Fluorescence-Tagged Histamine H3 Receptor Ligands

- Amon et al. (2007) synthesized various (3‐phenoxypropyl)piperidine derivatives linked to fluorescent moieties. These compounds exhibit high affinity for histamine H3 receptors, underlining their potential in studying receptor interactions and pharmacology.

Synthesis and Antihypertensive Activity

- Abdel-Wahab et al. (2008) synthesized compounds including thiazolyl derivatives with potential antihypertensive α-blocking activity, demonstrating the application of similar structures in cardiovascular therapeutics.

Antineoplastic Agents

- Anderson & Jones (1984) synthesized bis(hydroxymethyl)-substituted heterocycles, including bis(methylcarbamate) derivatives, and evaluated their activity against lymphocytic leukemia, indicating the role of such compounds in cancer research.

β3 Adrenergic Receptor Agonists

- Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on human β3-adrenergic receptors, suggesting their potential in developing treatments for metabolic disorders.

Spiro-Piperidin-4-ones in Antimycobacterial Therapy

- Kumar et al. (2008) synthesized spiro-piperidin-4-ones and evaluated their effectiveness against Mycobacterium tuberculosis, highlighting their promise in treating tuberculosis.

Antibacterial Heterocyclic Compounds

- Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, showing the potential of these compounds in combating bacterial infections.

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Analogous compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the growth factor signals.

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can disrupt several growth factor-mediated signaling pathways, leading to the inhibition of cell proliferation and survival .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to the disruption of growth factor signals, resulting in the inhibition of cell proliferation and survival .

Future Directions

properties

IUPAC Name |

methyl N-[4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-29-19(26)24-15-2-4-16(5-3-15)30(27,28)23-13-14-6-10-25(11-7-14)18-17(12-20)21-8-9-22-18/h2-5,8-9,14,23H,6-7,10-11,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPFVUYUNBLRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)

![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)